molecular formula C20H15F2NO2 B5747504 3-(benzyloxy)-N-(2,4-difluorophenyl)benzamide

3-(benzyloxy)-N-(2,4-difluorophenyl)benzamide

Cat. No.: B5747504
M. Wt: 339.3 g/mol
InChI Key: LPSJPHJVOGRTMQ-UHFFFAOYSA-N
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Description

3-(benzyloxy)-N-(2,4-difluorophenyl)benzamide is an organic compound that features a benzamide core substituted with a benzyloxy group and two fluorine atoms on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzyloxy)-N-(2,4-difluorophenyl)benzamide typically involves the following steps:

    Formation of 3-(benzyloxy)benzoic acid: This can be achieved by reacting 3-hydroxybenzoic acid with benzyl bromide in the presence of a base such as potassium carbonate.

    Amidation: The 3-(benzyloxy)benzoic acid is then converted to its corresponding benzamide by reacting with 2,4-difluoroaniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(benzyloxy)-N-(2,4-difluorophenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-(benzyloxy)-N-(2,4-difluorophenyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe to study biological pathways and interactions due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 3-(benzyloxy)-N-(2,4-difluorophenyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • **3-(benzyloxy)-2,4-difluorophenyl)methanol
  • **3-(benzyloxy)-2,4-difluorophenyl)(methyl)sulfane

Uniqueness

3-(benzyloxy)-N-(2,4-difluorophenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-3-phenylmethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F2NO2/c21-16-9-10-19(18(22)12-16)23-20(24)15-7-4-8-17(11-15)25-13-14-5-2-1-3-6-14/h1-12H,13H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPSJPHJVOGRTMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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